molecular formula C13H16BrNO B1382236 3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde CAS No. 1698473-77-6

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

Cat. No.: B1382236
CAS No.: 1698473-77-6
M. Wt: 282.18 g/mol
InChI Key: SQVZCTDNCOVPQK-UHFFFAOYSA-N
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Description

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a brominated benzaldehyde derivative featuring a 4-methylpiperidin-1-yl substituent at the para position of the aromatic ring. Its structure combines electron-withdrawing (bromo) and electron-donating (4-methylpiperidine) groups, which influence its reactivity and biological interactions.

Properties

IUPAC Name

3-bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO/c1-10-4-6-15(7-5-10)13-3-2-11(9-16)8-12(13)14/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVZCTDNCOVPQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring of 4-methylpiperidin-1-ylbenzaldehyde under controlled conditions . The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid.

    Reduction: 3-Bromo-4-(4-methylpiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde features a bromine atom and a piperidine moiety attached to a benzaldehyde core. Its molecular formula is C13H16BrNC_{13}H_{16}BrN with a molecular weight of approximately 270.18 g/mol. The presence of the bromine atom enhances its reactivity in substitution reactions, while the piperidine ring can influence its biological activity.

Synthesis and Chemical Reactions

The compound serves as an essential intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Its synthesis typically involves:

  • Bromination : The introduction of the bromine atom into the benzaldehyde structure.
  • Substitution Reactions : The bromine atom can be replaced by various nucleophiles, allowing for the formation of diverse derivatives.
  • Condensation Reactions : The aldehyde group can react with amines to form imines, which are valuable in further synthetic pathways.

Medicinal Chemistry Applications

This compound has garnered attention for its potential therapeutic properties:

  • Drug Development : It can act as a precursor for synthesizing biologically active compounds that may inhibit specific enzymes or receptors involved in disease pathways. For instance, derivatives of this compound have been studied for their potential as inhibitors of kinases associated with cancer progression .
  • Neuropharmacology : Research indicates that compounds containing piperidine rings may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is linked to its structural features:

  • Antioxidant Properties : Some derivatives have shown significant antioxidant activities, which can protect cells from oxidative stress and damage .
  • Anticancer Activity : Studies have demonstrated that certain brominated compounds possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal evaluated the anticancer effects of various brominated compounds, including those derived from this compound. The results indicated that these compounds could effectively inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective effects of piperidine-containing compounds found that derivatives of this compound could enhance neuronal survival under oxidative stress conditions. This suggests potential applications in developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the piperidinyl group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, biological activities, and applications of 3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde with similar compounds:

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Application/Use References
This compound 4-Methylpiperidin-1-yl ~268.13 (calculated) Inferred ALDH inhibition* Drug discovery scaffold
3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Pyrrolidin-1-yl 254.12 Not explicitly reported Lab synthesis scaffold
3-Bromo-4-(dipropylamino)benzaldehyde Dipropylamino ~270.15 (calculated) ALDH1A3 inhibition; antiproliferative Prostate cancer research
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde Prop-2-yn-1-yloxy ~239.05 (calculated) Precursor for neuroprotective dihydropyridines Antioxidant drug synthesis
3-Bromo-4-(2-methoxyethoxy)benzaldehyde 2-Methoxyethoxy ~245.08 (calculated) Not reported Safety data available

*Inferred from structural similarity to analogs with ALDH inhibitory activity.

Key Research Findings

Biological Activity: ALDH Inhibition: Analog 14 (3-bromo-4-(dipropylamino)benzaldehyde) demonstrated potent inhibition of ALDH1A3, an enzyme implicated in cancer stem cell survival, and exhibited antiproliferative effects in prostate cancer cells . The 4-methylpiperidin substituent in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to smaller groups like pyrrolidin. Neuroprotection: The prop-2-yn-1-yloxy substituent in 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde enabled its use in synthesizing dihydropyridine derivatives with neuroprotective and antioxidant properties .

Synthetic Utility: Substituents influence reaction pathways. For example, Wittig olefination of 3-bromo-4-(trifluoromethoxy)benzaldehyde yielded light-yellow oil with an 80% yield, while alkoxy groups (e.g., methoxyethoxy) required specialized purification methods . The 4-methylpiperidine group may enhance stability compared to amino or alkoxy substituents, as piperidine rings are less prone to oxidation .

For example, 4-(bromomethyl)benzaldehyde lacks thorough toxicological data, and related compounds recommend immediate first-aid measures for eye/skin exposure .

Biological Activity

3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom and a piperidinyl group, which influence its interaction with biological targets. The molecular structure can be represented as follows:

C12H14BrN(Molecular Weight 252.15g mol)\text{C}_{12}\text{H}_{14}\text{Br}\text{N}\quad (\text{Molecular Weight }252.15\,\text{g mol})

This compound interacts with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances binding affinity, while the piperidinyl group may affect specificity towards these targets. This dual functionality is critical for modulating biological pathways involved in disease processes.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated effective inhibition of microtubule assembly, leading to apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity significantly at concentrations as low as 10 μM .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-23110Induction of apoptosis via caspase activation
FaDu Hypopharyngeal<20Cytotoxicity and apoptosis induction

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that it can act against various bacterial strains, with some derivatives showing enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can significantly enhance antimicrobial efficacy .

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA15 μg/mL
Escherichia coli20 μg/mL

Case Study 1: Anticancer Activity

In a study focusing on structural optimization of piperidine derivatives, researchers found that analogs of this compound exhibited potent inhibitory effects on cancer cell lines. The study highlighted the importance of the piperidine ring in enhancing cytotoxicity and suggested further exploration into its mechanism involving microtubule dynamics .

Case Study 2: Antimicrobial Properties

Another significant study evaluated the antimicrobial potential of related compounds against various pathogens. The results indicated that specific modifications to the benzaldehyde structure could lead to improved activity against resistant strains, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde, and what factors influence yield optimization?

  • Methodological Answer : A common approach involves bromination of a precursor aldehyde followed by nucleophilic substitution with 4-methylpiperidine. For example, bromination of 4-hydroxybenzaldehyde using bromine in chloroform at 0°C (as described for similar brominated aldehydes) ensures controlled reactivity and minimizes side reactions . Subsequent substitution with 4-methylpiperidine requires anhydrous conditions and a base (e.g., K₂CO₃) to deprotonate the piperidine nitrogen, facilitating nucleophilic attack. Yield optimization depends on stoichiometric ratios, reaction temperature (reflux vs. room temperature), and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How should researchers handle safety concerns when working with this compound?

  • Methodological Answer : Due to limited toxicological data, assume acute toxicity. Use PPE (gloves, goggles, lab coat) and work in a fume hood. For skin/eye exposure, flush immediately with water for 15 minutes and seek medical attention. In case of inhalation, move to fresh air and administer artificial respiration if necessary. Store the compound in a cool, dry environment away from oxidizers .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR confirm the benzaldehyde proton (δ ~10 ppm) and the 4-methylpiperidine moiety (δ ~2.3 ppm for N-CH₂ and ~1.4 ppm for CH(CH₃)).
  • HRMS : Validate molecular weight (C₁₃H₁₆BrNO) and isotopic pattern for bromine.
  • FT-IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br absorption (~600 cm⁻¹).
    • Cross-referencing with analogous brominated benzaldehydes ensures accurate assignments .

Advanced Research Questions

Q. What experimental design strategies can optimize the regioselectivity of bromination in similar benzaldehyde derivatives?

  • Methodological Answer : Regioselectivity in bromination is influenced by electronic and steric factors. For meta-bromination (as in the 3-bromo position), use directing groups (e.g., hydroxyl or methoxy) or Lewis acids (e.g., FeBr₃) to stabilize intermediates. Kinetic vs. thermodynamic control can be manipulated via temperature (e.g., 0°C for kinetic, room temperature for thermodynamic products). Monitor reaction progress with TLC or in situ UV-Vis spectroscopy .

Q. How can researchers resolve contradictory data regarding the reactivity of this compound in nucleophilic aromatic substitution (NAS) versus coupling reactions?

  • Methodological Answer : Contradictions may arise from competing reaction pathways. To isolate NAS products (e.g., piperidine substitution), use polar aprotic solvents (DMF, DMSO) and elevated temperatures. For coupling reactions (e.g., Suzuki-Miyaura), employ Pd catalysts and aryl boronic acids under inert atmospheres. Characterize intermediates via LC-MS to identify side products. Adjust ligand systems (e.g., SPhos vs. XPhos) to favor coupling over substitution .

Q. What strategies mitigate degradation of this compound during long-term storage or under acidic/basic conditions?

  • Methodological Answer : The aldehyde group is prone to oxidation and nucleophilic attack. Stabilize by converting to acetals (e.g., using ethylene glycol and p-TsOH) for storage, then regenerate the aldehyde via acid hydrolysis before use . For pH-sensitive conditions, buffer solutions (pH 6–8) minimize decomposition. Store under nitrogen or argon to prevent oxidation .

Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?

  • Methodological Answer : Use DFT calculations (e.g., Gaussian or ORCA) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Solvent effects can be modeled with COSMO-RS. Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via NMR). Compare with analogous compounds, such as 4-(trifluoromethyl)benzaldehyde, to assess electronic effects .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Reproduce synthesis and purification steps rigorously (e.g., recrystallize from ethanol/water). Compare NMR data with literature values for structurally similar compounds (e.g., 4-bromo-2-hydroxybenzaldehyde) to identify anomalies. Use DSC to confirm melting point and detect polymorphs .

Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological studies involving this compound?

  • Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. Use ANOVA to compare efficacy across derivatives. Address outliers via Grubbs’ test or robust regression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde
Reactant of Route 2
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3-Bromo-4-(4-methylpiperidin-1-yl)benzaldehyde

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